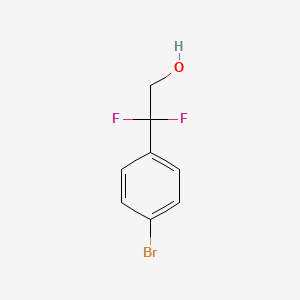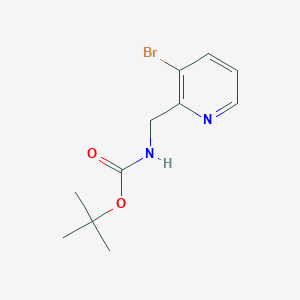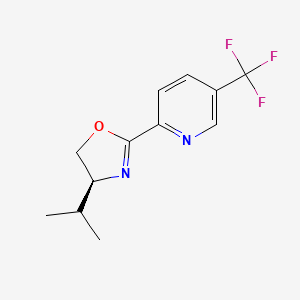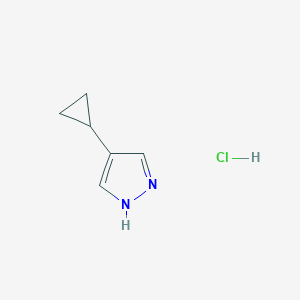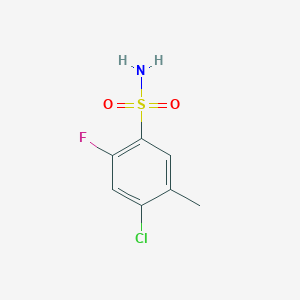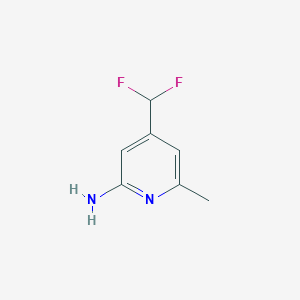![molecular formula C33H30BN3O2 B6591929 2,4-diphenyl-6-[3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)[1,1'-biphenyl]-3-yl]-1,3,5-Triazine CAS No. 1802232-96-7](/img/structure/B6591929.png)
2,4-diphenyl-6-[3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)[1,1'-biphenyl]-3-yl]-1,3,5-Triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,4-diphenyl-6-[3’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)[1,1’-biphenyl]-3-yl]-1,3,5-Triazine” is a chemical compound with the CAS Number: 1269508-31-7 . It has a molecular weight of 435.33 and its IUPAC name is 2,4-diphenyl-6-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine .
Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 527.9±42.0 °C and a predicted density of 1.18±0.1 g/cm3 . Its pKa is predicted to be 0.34±0.30 .科学的研究の応用
Aggregation-Induced Emission Fluorophores
New multifunctional aggregation-induced emission (AIE) fluorophores incorporating 4,6-diphenyl-1,3,5-triazine structures demonstrate reversible piezofluorochromic behavior and show promise for use in nondoped sky-blue organic light-emitting diodes (OLEDs). These compounds exhibit significant shifts in spectral properties under mechanical pressure and achieve high electroluminescence performances, highlighting their potential in developing high-performance OLED devices with negligible efficiency roll-off even at high brightness levels (Liu et al., 2018).
Boron-Containing HGF-Mimetic Agents
The synthesis of boron-containing compounds related to 2,4-disubstituted-phthalazin-1(2H)-one and 3,7-disubstituted-2H-benzo[b][1,4] oxazine derivatives showcases the incorporation of boron into complex organic structures. These compounds are explored for their potential as hepatocyte growth factor (HGF) mimetic agents, indicating a route towards novel therapeutic agents. The chemical transformations involved suggest versatility in incorporating boron into biologically relevant molecules, hinting at the broad applicability of boron chemistry in drug development and molecular engineering (Das et al., 2011).
Corrosion Mitigation
Compounds incorporating triazine and tetrahydro-triazines have been evaluated for their effectiveness in corrosion protection of metals in acidic environments. Such compounds act as mixed-type inhibitors, adhering to the metal surface through chemisorption and significantly reducing corrosion rates. This application is particularly relevant in industrial settings where metal preservation is critical, demonstrating the triazine derivatives' utility in materials science (Abd El‐Lateef et al., 2022).
High-Performance Organic Electronics
The development of novel host materials for OLEDs, incorporating triazine units, suggests significant advancements in organic electronics. These materials offer improved solution processability and demonstrate high electroluminescence efficiency and device lifetime. The incorporation of triazine structures into the molecular design enhances charge transfer processes, crucial for the operation of OLEDs, indicating the role of such compounds in advancing the performance of organic electronic devices (Zhao et al., 2020).
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower .
特性
IUPAC Name |
2,4-diphenyl-6-[3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenyl]-1,3,5-triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30BN3O2/c1-32(2)33(3,4)39-34(38-32)28-20-12-18-26(22-28)25-17-11-19-27(21-25)31-36-29(23-13-7-5-8-14-23)35-30(37-31)24-15-9-6-10-16-24/h5-22H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRSARWSFXFONX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CC(=CC=C3)C4=NC(=NC(=N4)C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30BN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-diphenyl-6-[3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)[1,1'-biphenyl]-3-yl]-1,3,5-Triazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

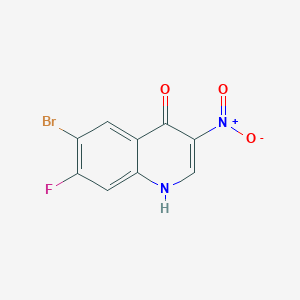
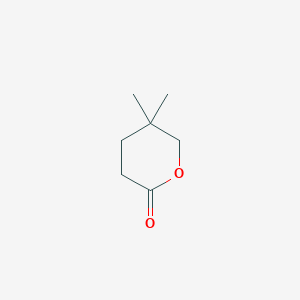
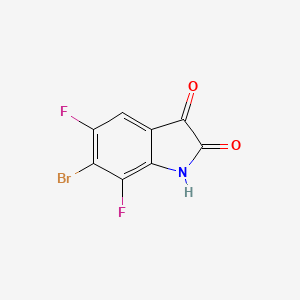
![6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B6591871.png)
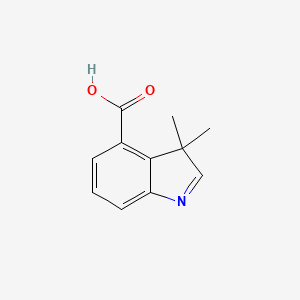
![2-((2S,3S)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)-6-methoxypyridine](/img/structure/B6591877.png)
